2-(4-Bromo-2-methylphenyl)piperidine
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Overview
Description
2-(4-Bromo-2-methylphenyl)piperidine is an organic compound that belongs to the class of piperidines, which are six-membered heterocyclic amines. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a piperidine ring. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-methylphenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-methylbenzaldehyde and piperidine.
Formation of Intermediate: The aldehyde group of 4-bromo-2-methylbenzaldehyde is reacted with piperidine under acidic or basic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactions and the use of automated systems to ensure high yield and purity. The process may include:
Catalysis: The use of catalysts to enhance the reaction rate and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-methylphenyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(4-Bromo-2-methylphenyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-methylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-2-methylphenyl)piperidine: Similar structure but with a chlorine atom instead of bromine.
2-(4-Fluoro-2-methylphenyl)piperidine: Contains a fluorine atom instead of bromine.
2-(4-Iodo-2-methylphenyl)piperidine: Contains an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(4-Bromo-2-methylphenyl)piperidine imparts unique chemical properties, such as higher reactivity in substitution reactions compared to its chloro and fluoro counterparts. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
Molecular Formula |
C12H16BrN |
---|---|
Molecular Weight |
254.17 g/mol |
IUPAC Name |
2-(4-bromo-2-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16BrN/c1-9-8-10(13)5-6-11(9)12-4-2-3-7-14-12/h5-6,8,12,14H,2-4,7H2,1H3 |
InChI Key |
LHWWXIOULPBTTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C2CCCCN2 |
Origin of Product |
United States |
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